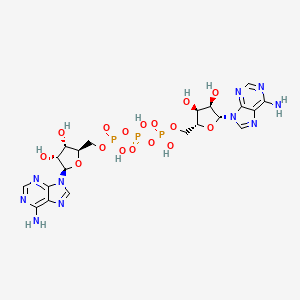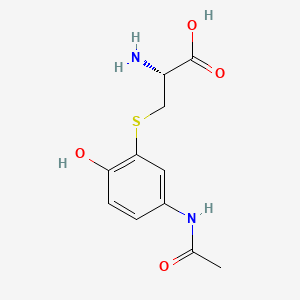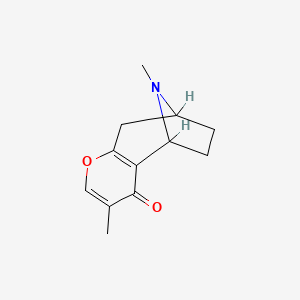
Bellendine
Overview
Description
Bellendine was identified as a key alkaloidal component from Bellendena montana, a species within the Proteaceae family, showcasing the plant's unique chemical makeup and its contribution to the field of natural product chemistry.
Synthesis Analysis
The synthesis of related compounds, such as bellenamine and its isomers, has been achieved through modified Curtius and Arndt-Eistert homologation sequences, starting from amino acids like D-beta-lysine, demonstrating the synthetic accessibility of these complex structures from simpler biochemical precursors.
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated through NMR spectral analyses, revealing the presence of tetrahydro-4(1H)-pyrimidinone rings and other structural motifs characteristic of alkaloids, highlighting the structural diversity and complexity of natural products derived from Bellendena montana.
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including the formation of new compounds through reactions with carbonyl compounds. For example, bellenamine reacts with formaldehyde to form tetrahydro-4(1H)-pyrimidinone compounds, showcasing the reactivity and potential for chemical transformations of these alkaloids.
Physical Properties Analysis
While specific studies focusing on the physical properties of this compound are not available in the provided research, the general methodologies applied in molecular modeling of physical properties, as seen in studies of alkanes, can offer insights into understanding the physical characteristics of complex organic molecules like this compound.
Chemical Properties Analysis
The chemical properties of this compound, inferred from its reactions and structural analyses, suggest it has the potential for diverse biological activities and chemical reactivity. The compound's interaction with formaldehyde and other carbonyl compounds to form new structures indicates its reactive nature and potential as a precursor for further chemical synthesis.
Scientific Research Applications
Isolation and Characterization of Bellendine : this compound, along with other alkaloids, was first isolated from the flowers of Bellendena montana. This marked the first instance of alkaloids being reported in the Proteaceae family. The major alkaloidal constituent, this compound, was obtained in crystalline form and characterized using spectroscopic techniques (Bick, Bremner, & Gillard, 1971).
Structural Analysis of this compound and Related Alkaloids : A study isolated fourteen alkaloids from Bellendena montana, including this compound. The structures of these alkaloids, including this compound, were established, contributing to the understanding of the chemical diversity and potential bioactivity of substances in this plant (Bick, Gillard, & Leow, 1979).
Potential Applications in Phytochemistry and Pharmacology : While the specific applications of this compound in areas like pharmacology or medicine are not detailed in the available literature, the isolation and characterization of this compound contribute to the broader field of natural product chemistry. Such compounds are often studied for their potential medicinal properties or as models for synthetic analogs with therapeutic value.
Mechanism of Action
Bellendine is a fascinating compound with a unique γ-pyronotropane structure . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
The exact mode of action of this compound remains unclear due to the lack of specific studies on this compound. It is known that this compound has a γ-pyronotropane structure , which may influence its interaction with its targets and any resulting changes.
Biochemical Pathways
this compound has been identified as a key cold shock biomarker, along with other compounds such as cryoprotectants (trehalose, glucose, glycerol, carnitine, glutamate), antioxidants (glutathione and carnitine) and their precursors, and metabolites involved in energy metabolism (ATP, carbohydrates) . These findings suggest that this compound may play a role in the response to cold temperatures, potentially affecting various biochemical pathways.
Pharmacokinetics
Understanding these properties is crucial for assessing the bioavailability of this compound and its potential as a therapeutic agent .
Result of Action
Its identification as a cold shock biomarker suggests that it may have significant effects at the molecular and cellular levels in response to cold temperatures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. While specific studies on the influence of environmental factors on this compound’s action are lacking, it is known that factors such as temperature can impact the activity of this compound, as evidenced by its role as a cold shock biomarker .
Biochemical Analysis
Biochemical Properties
Bellendine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . This compound interacts with proteins involved in cell signaling and metabolic regulation, altering their activity and leading to changes in cellular function . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity .
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has shown cytotoxic effects, particularly against colon carcinoma cells . It also impacts the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival . Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate . This inhibition can lead to a buildup of substrates or a decrease in the production of specific metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important for understanding the potential long-term impacts of this compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the appropriate therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It affects metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of various metabolites . This compound has been shown to influence pathways related to energy metabolism, including glycolysis and the tricarboxylic acid cycle . These interactions can have significant effects on cellular energy balance and overall metabolic function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its overall bioavailability and therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and effectiveness of this compound in therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular function . The localization of this compound within these compartments can affect its activity and interactions with other biomolecules . Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-6-15-10-5-8-3-4-9(13(8)2)11(10)12(7)14/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQUOOUDMCGJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C1=O)C3CCC(C2)N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332034 | |
| Record name | Bellendine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32152-73-1 | |
| Record name | Cyclohepta[b]pyran-5,8-imin-4(5H)-one, 6,7,8,9-tetrahydro-3,10-dimethyl-, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32152-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bellendine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



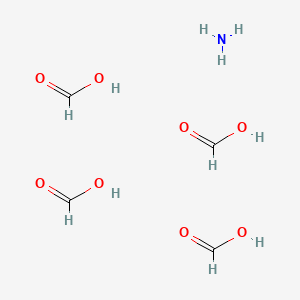

![2,2,6,6-Tetramethyl-1-azabicyclo[2.2.2]octane](/img/structure/B1203876.png)

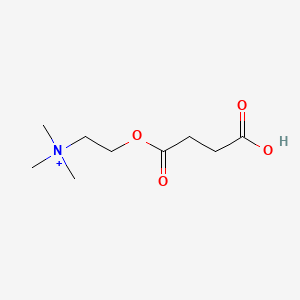
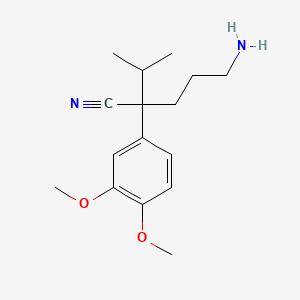
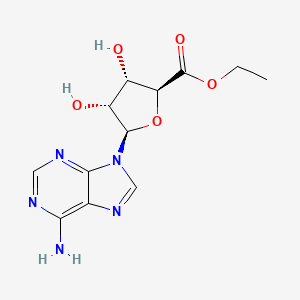

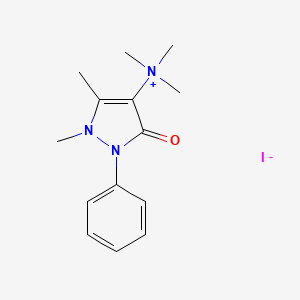
![1-[3-(4-Chlorophenyl)propyl]piperazine](/img/structure/B1203885.png)
